molecular formula C11H12N4O3S2 B2536121 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE CAS No. 1428373-18-5

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE

Cat. No.: B2536121
CAS No.: 1428373-18-5
M. Wt: 312.36
InChI Key: BPFMHAZSITWNNZ-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a methanesulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole core, which can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents. The azetidine ring can be introduced through nucleophilic substitution reactions, and the methanesulfonyl group can be added via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can act as an electron acceptor, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-4-yl)-1-phenylphosphanediamine: This compound features a similar benzothiadiazole core but differs in its functional groups.

    2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole moiety but have different substituents, leading to varied properties and applications.

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide is unique due to its combination of a benzothiadiazole core, a methanesulfonyl group, and an azetidine ring. This unique structure imparts specific chemical and physical properties, making it valuable for diverse scientific applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-20(17,18)15-5-7(6-15)11(16)12-8-3-2-4-9-10(8)14-19-13-9/h2-4,7H,5-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMHAZSITWNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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